Vivianite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

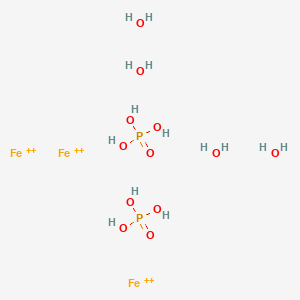

Vivianite is a hydrated iron phosphate mineral with the chemical formula Fe₃(PO₄)₂·8H₂O. It is known for its striking blue to blue-green color, which can change to dark blue or black upon oxidation. This compound is often found in association with iron ore deposits, swamps, bogs, and other water-rich environments. It was named after John Henry Vivian, a British industrialist and mine owner .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vivianite can be synthesized through various methods, including the microbial reduction of ferrihydrite in the presence of phosphate ions. This process involves the use of dissimilatory iron-reducing bacteria, which facilitate the reduction of ferric iron to ferrous iron, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, this compound can be produced from anaerobically digested sewage sludge. The addition of magnetic biochar to the sludge enhances the recovery of phosphorus as this compound. The process involves hydrothermal pretreatment and anaerobic digestion, optimizing conditions such as digestion time and temperature to maximize this compound formation .

Analyse Chemischer Reaktionen

Types of Reactions: Vivianite undergoes several types of chemical reactions, including oxidation, reduction, and precipitation. The oxidation of this compound involves the conversion of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), leading to a change in color from blue to dark blue or black .

Common Reagents and Conditions:

Oxidation: Exposure to oxygen or other oxidizing agents.

Reduction: Microbial reduction using dissimilatory iron-reducing bacteria.

Precipitation: Formation in the presence of phosphate ions under anaerobic conditions.

Major Products Formed:

Oxidation: Metathis compound (oxidized form of this compound).

Reduction: Formation of this compound from ferrihydrite and phosphate ions

Wissenschaftliche Forschungsanwendungen

Vivianite has a wide range of scientific research applications across various fields:

Chemistry:

Phosphorus Recovery: this compound is used to recover phosphorus from wastewater, addressing both phosphorus shortage and pollution.

Biology:

Microbial Studies: The formation of this compound through microbial reduction provides insights into microbial iron reduction processes.

Medicine:

Forensic Science: this compound encrustation on skeletal remains can provide information about burial environments and post-mortem changes.

Industry:

Wirkmechanismus

The mechanism of action of vivianite involves its dissolution and oxidation processes. Under anoxic conditions, this compound dissolves through a defect-driven mechanism, with dissolution rates influenced by pH and temperature. The oxidation of ferrous iron (Fe²⁺) in this compound involves the conversion of water ligands to hydroxide ions, leading to the collapse of the this compound structure and further oxidation .

Vergleich Mit ähnlichen Verbindungen

- Pakhomovskyite (Co₃(PO₄)₂·8H₂O)

- Erythrite (Co₃(AsO₄)₂·8H₂O)

Vivianite’s unique properties and diverse applications make it a valuable compound in various scientific and industrial fields.

Eigenschaften

CAS-Nummer |

14567-67-0 |

|---|---|

Molekularformel |

Fe3H14O12P2+6 |

Molekulargewicht |

435.59 g/mol |

IUPAC-Name |

iron(2+);phosphoric acid;tetrahydrate |

InChI |

InChI=1S/3Fe.2H3O4P.4H2O/c;;;2*1-5(2,3)4;;;;/h;;;2*(H3,1,2,3,4);4*1H2/q3*+2;;;;;; |

InChI-Schlüssel |

XUGKISOGTYVYEG-UHFFFAOYSA-N |

Kanonische SMILES |

O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.[Fe+2].[Fe+2].[Fe+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.